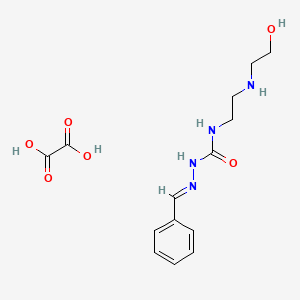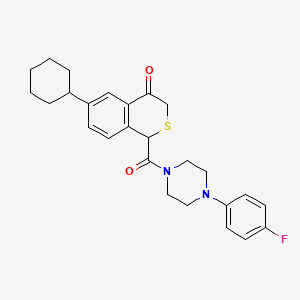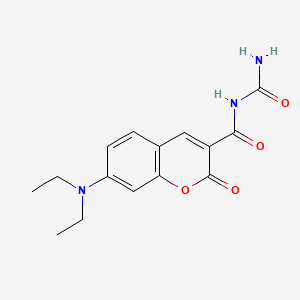
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that includes both amide and benzopyran functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the aminocarbonylation of aryl iodides using palladium catalysts under mild conditions . This process involves the reaction of aryl iodides with methoxylamine hydrochloride as an ammonia equivalent, followed by sequential carbonylation and demethoxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide: shares structural similarities with other benzopyran derivatives and amides.
4-Diethylaminosalicylaldehyde: Another compound with a diethylamino group, used in the synthesis of Schiff-base ligands.
Uniqueness
The unique combination of amide and benzopyran functionalities in this compound distinguishes it from other compounds
Properties
CAS No. |
49556-25-4 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-carbamoyl-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-18(4-2)10-6-5-9-7-11(13(19)17-15(16)21)14(20)22-12(9)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,19,21) |
InChI Key |
RGVDWMORKKYCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


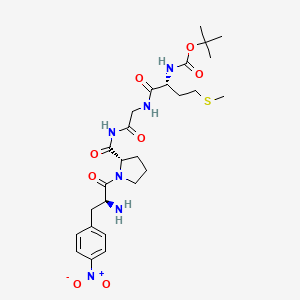
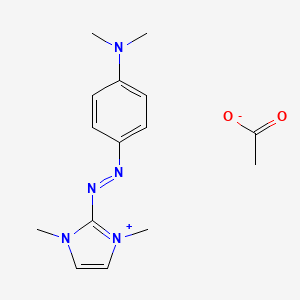
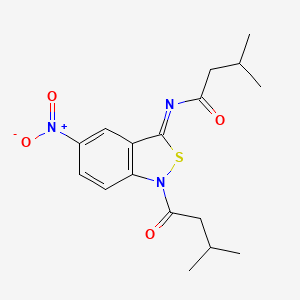
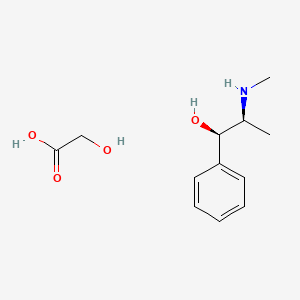
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
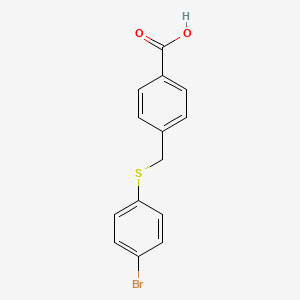
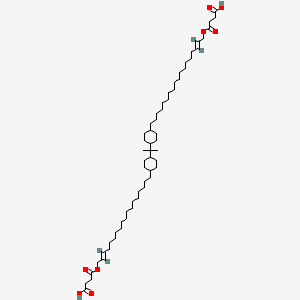

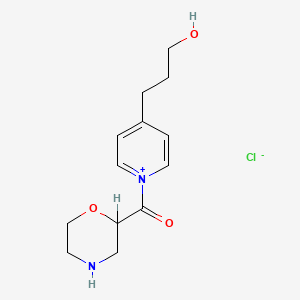
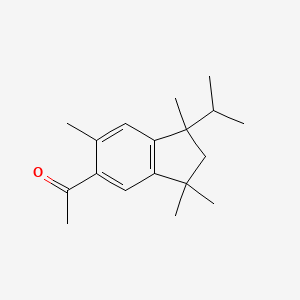
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)

